molecular formula C6H12FNO B13012667 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B13012667
M. Wt: 133.16 g/mol
InChI Key: YGHRXBQDVCIGNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is an organic compound with the molecular formula C6H12FNO. It is a white to pale yellow crystalline solid with a unique odor. This compound is slightly soluble in water but can dissolve in organic solvents such as ethanol and ether . It is commonly used as an intermediate in organic synthesis and has applications in various fields, including the synthesis of dyes, fragrances, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves the etherification reaction. In this process, 4-fluoropyran is reacted with methanamine under specific conditions to yield the desired product . Another method involves the reduction of 4-cyanotetrahydropyran using sodium hypochlorite or sodium hypobromite, followed by heating to reflux to produce 4-aminotetrahydropyran .

Industrial Production Methods

Industrial production of this compound typically involves large-scale etherification reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The compound is then purified through crystallization or distillation processes .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various amines, oxides, and substituted derivatives of the original compound .

Scientific Research Applications

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, fragrances, and high polymers .

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine involves its interaction with various molecular targets. The compound’s amine group can form bonds with other molecules, facilitating the formation of amides and other derivatives. Its fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Fluoromethyl)tetrahydro-2H-pyran-4-amine is unique due to its specific fluoromethyl substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-(fluoromethyl)oxan-4-amine

InChI

InChI=1S/C6H12FNO/c7-5-6(8)1-3-9-4-2-6/h1-5,8H2

InChI Key

YGHRXBQDVCIGNF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CF)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.